

preparing [Ala17]-MCH stock solutions for experiments

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Compound of Interest		
Compound Name:	[Ala17]-MCH	
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Application Notes and Protocols for [Ala17]-MCH

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Ala17]-Melanin-Concentrating Hormone ([Ala17]-MCH) is a potent synthetic agonist for the melanin-concentrating hormone (MCH) receptors, with a notable selectivity for MCH receptor 1 (MCHR1) over MCH receptor 2 (MCHR2).[1][2] MCH receptors are G-protein coupled receptors (GPCRs) primarily expressed in the brain and are implicated in the regulation of energy homeostasis, appetite, and other physiological processes. As a selective agonist, [Ala17]-MCH is a valuable tool for studying the physiological roles of MCHR1 and for the screening and development of novel therapeutic agents targeting this receptor.

These application notes provide detailed protocols for the preparation of **[Ala17]-MCH** stock solutions and their application in common cell-based assays.

Physicochemical and Biological Properties of [Ala17]-MCH

A summary of the key properties of **[Ala17]-MCH** is provided in the table below. This information is crucial for accurate preparation of stock solutions and for designing experiments.

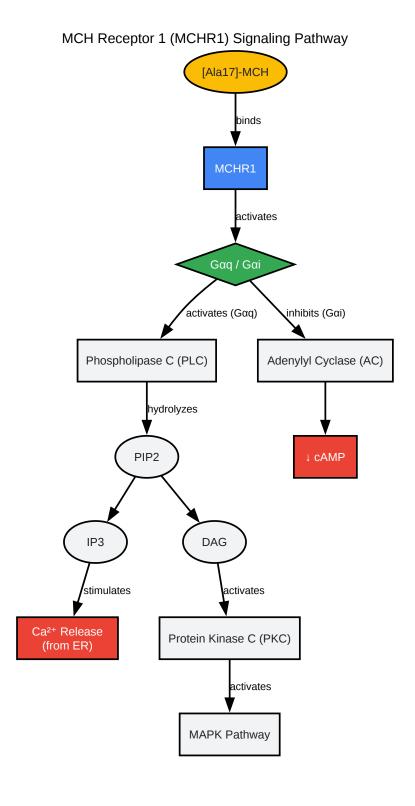


Property	Value	Reference
Molecular Weight	2271.71 g/mol	[1]
Formula	C97H155N29O26S4	[1]
Amino Acid Sequence	DFDMLRCMLGRVYRPCAQV (Disulfide bridge: Cys7-Cys16)	[1]
Appearance	Lyophilized white powder	
Solubility	Soluble up to 2 mg/mL in sterile water. May require sonication for complete dissolution. Also soluble in DMSO, but this is not recommended due to the presence of Cysteine and Methionine residues.	[1]
Storage	Store lyophilized peptide at -20°C.	[1]
MCHR1 Agonism (EC50)	17 nM	[1]
MCHR2 Agonism (EC50)	54 nM	[1]
MCHR1 Binding Affinity (Ki)	0.16 nM	[1][2]
MCHR2 Binding Affinity (Ki)	34 nM	[1][2]

MCH Receptor Signaling Pathway

Activation of MCH Receptor 1 (MCHR1) by an agonist like **[Ala17]-MCH** initiates a cascade of intracellular signaling events through its coupling to inhibitory ($G\alpha$ i) and Gq/11 ($G\alpha q$) G-proteins. The diagram below illustrates these primary signaling pathways.





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MCHR1 Signaling Pathway Diagram



Protocols

Preparation of [Ala17]-MCH Stock Solutions

Important Considerations: The amino acid sequence of [Ala17]-MCH contains Cysteine (C) and Methionine (M) residues. These residues are susceptible to oxidation, which can be accelerated by solvents like Dimethyl Sulfoxide (DMSO). Therefore, the use of DMSO for preparing stock solutions of [Ala17]-MCH is not recommended. The preferred solvent is sterile, deionized water. If higher concentrations are required that cannot be achieved in water, Dimethylformamide (DMF) is a more suitable organic solvent.

Materials:

- [Ala17]-MCH (lyophilized powder)
- Sterile, deionized water (e.g., cell culture grade) or anhydrous DMF
- Sterile, low-protein-binding polypropylene microcentrifuge tubes
- Vortex mixer
- Sonicator (optional, but recommended)

Protocol for 1 mM Aqueous Stock Solution:

- Bring to Room Temperature: Before opening, allow the vial of lyophilized [Ala17]-MCH to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the peptide.
- Calculate Required Volume: The molecular weight of [Ala17]-MCH is 2271.71 g/mol. To prepare a 1 mM stock solution, you will dissolve 2.27 mg of peptide in 1 mL of solvent. Adjust calculations based on the amount of peptide in your vial.
 - Volume (mL) = [Mass of peptide (mg) / 2271.71 (g/mol)] / 0.001 (mol/L)
- Reconstitution: Add the calculated volume of sterile, deionized water to the vial of [Ala17] MCH.



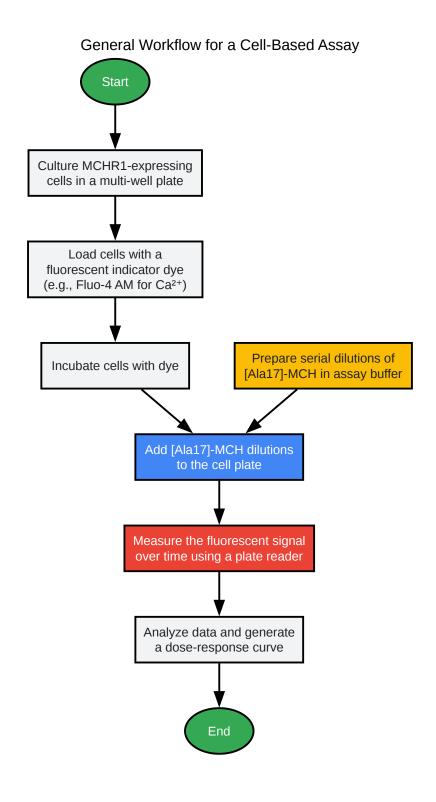
- Dissolution: Gently vortex the vial to dissolve the peptide. If the peptide does not dissolve completely, sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution to ensure it is clear and free of particulates.
- Aliquoting and Storage: Aliquot the stock solution into sterile, low-protein-binding polypropylene microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Note on using DMF: If a higher concentration is necessary and the peptide is not sufficiently soluble in water, a small amount of DMF can be used to initially dissolve the peptide, followed by dilution with sterile water or an appropriate assay buffer. Ensure the final concentration of DMF in your experiment is compatible with your cell-based assay (typically <0.1%).

Experimental Protocols General Workflow for a Cell-Based Assay

The following diagram outlines a typical workflow for a cell-based functional assay, such as a calcium mobilization or cAMP assay, using [Ala17]-MCH.





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Cell-Based Assay Workflow



Protocol: Calcium Mobilization Assay

This protocol describes a method to measure the increase in intracellular calcium concentration following the activation of MCHR1 by **[Ala17]-MCH** in a cell line stably expressing the receptor (e.g., CHO-MCHR1 or HEK293-MCHR1).

Materials:

- CHO or HEK293 cells stably expressing human MCHR1
- Cell culture medium (e.g., F-12K or DMEM with 10% FBS)
- Black, clear-bottom 96-well or 384-well cell culture plates
- [Ala17]-MCH stock solution (prepared as described above)
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6 Assay Kit)
- Probenecid (optional, can improve dye retention in some cell lines)
- Fluorescent plate reader with an integrated liquid handler (e.g., FLIPR, FlexStation)

Procedure:

- Cell Plating:
 - Seed the MCHR1-expressing cells into black, clear-bottom 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
 - Incubate the plates at 37°C in a 5% CO₂ incubator for 24-48 hours.
- Dye Loading:
 - Prepare the fluorescent calcium dye loading solution according to the manufacturer's instructions. This typically involves dissolving the dye in a small amount of DMSO and then diluting it in the Assay Buffer. If using, add probenecid to the loading solution.



- Aspirate the cell culture medium from the wells.
- Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C, protected from light.
- Preparation of [Ala17]-MCH Dilutions:
 - During the dye incubation period, prepare a serial dilution of the [Ala17]-MCH stock solution in Assay Buffer.
 - \circ The final concentrations should typically range from 1 pM to 1 μ M to generate a full dose-response curve. The EC₅₀ for **[Ala17]-MCH** at MCHR1 is approximately 17 nM, so ensure your dilution series brackets this value.
- Measurement of Calcium Flux:
 - Set up the fluorescent plate reader to the appropriate excitation and emission wavelengths for your chosen dye (e.g., Ex/Em ~494/516 nm for Fluo-4).
 - Program the instrument to measure a baseline fluorescence for a few seconds, then add the [Ala17]-MCH dilutions, and continue to measure the fluorescence intensity every 1-2 seconds for at least 90-120 seconds.
- Data Analysis:
 - \circ The change in fluorescence intensity (Δ F) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
 - Plot the ΔF against the logarithm of the [Ala17]-MCH concentration.
 - Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Protocol: cAMP Inhibition Assay

As MCHR1 also couples to Gαi, its activation by **[Ala17]-MCH** leads to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This can be measured using various commercially available cAMP assay kits (e.g., HTRF, FRET, or ELISA-based).



General Procedure:

- Seed MCHR1-expressing cells in a suitable multi-well plate.
- Pre-treat the cells with a phosphodiesterase (PDE) inhibitor such as IBMX to prevent the degradation of cAMP.
- Stimulate adenylyl cyclase with forskolin to increase basal cAMP levels.
- Concurrently, treat the cells with a range of [Ala17]-MCH concentrations.
- Incubate for the recommended time.
- Lyse the cells and measure the cAMP levels using a commercial assay kit according to the manufacturer's protocol.
- The inhibitory effect of **[Ala17]-MCH** is observed as a dose-dependent decrease in the forskolin-stimulated cAMP production. The IC₅₀ value can be determined by fitting the data to a dose-response curve.

Summary of Experimental Conditions

The following table provides a general guide for the conditions in cell-based assays with **[Ala17]-MCH**.



Parameter	Recommended Range/Condition	
Cell Lines	CHO or HEK293 stably expressing MCHR1	
Assay Buffer	HEPES-buffered saline (e.g., HBSS) with physiological ion concentrations, pH 7.4	
[Ala17]-MCH Concentration Range	1 pM - 1 μM (for dose-response curves)	
Incubation Time with Agonist	Varies by assay; typically short for immediate responses like calcium flux (seconds to minutes) and longer for cAMP accumulation (15-30 minutes)	
Positive Control	Melanin-Concentrating Hormone (MCH)	
Negative Control	Assay buffer alone	

By following these guidelines and protocols, researchers can confidently prepare and utilize **[Ala17]-MCH** for robust and reproducible in vitro experiments to investigate the pharmacology and signaling of MCH receptors.

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References

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